molecular formula C6H15Cl2N3O B7970678 [2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate

[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate

Cat. No.: B7970678
M. Wt: 216.11 g/mol
InChI Key: IMDOUFNBHNHPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate is a chemical compound that features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction mixture is then purified to obtain the final product in its hydrated form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)imidazole
  • 2-Aminoimidazole
  • 4-(1H-Imidazol-2-yl)aniline

Uniqueness

[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific research applications .

Properties

IUPAC Name

2-imidazol-1-ylpropan-1-amine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH.H2O/c1-6(4-7)9-3-2-8-5-9;;;/h2-3,5-6H,4,7H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDOUFNBHNHPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=CN=C1.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.